molecular formula C19H18ClFN2O4 B2685022 methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396635-08-7

methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2685022
CAS No.: 1396635-08-7
M. Wt: 392.81
InChI Key: JHJPYAKISHGQBJ-UHFFFAOYSA-N
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Description

Methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H18ClFN2O4 and its molecular weight is 392.81. The purity is usually 95%.
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Biological Activity

Methyl 1-((3-chloro-4-methoxyphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isoquinoline derivatives, characterized by a complex structure that includes a methoxy group and a chloro substituent. Its chemical formula is C18H18ClFN2O3C_{18}H_{18}ClFN_2O_3.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in cancer cells through mitochondrial depolarization and activation of caspases, leading to cell cycle arrest in the G2/M phase .

Cardiovascular Effects

In a model of right ventricular hypertrophy induced by monocrotaline, related compounds exhibited dose-dependent inhibition of cardiac hypertrophy. The highest doses resulted in RV/(LV + S) ratios comparable to controls, indicating a protective effect against cardiac remodeling . This suggests that this compound may also possess cardioprotective properties.

The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular pathways associated with apoptosis and inflammation. For instance, the activation of caspase pathways and the generation of reactive oxygen species (ROS) are critical in mediating its antitumor effects . Furthermore, its high lipophilicity (clogP values around 5.0–5.6) suggests significant interactions with plasma proteins, potentially influencing its pharmacokinetics and bioavailability .

Case Studies

Study Findings
Study on Antitumor Activity Induced apoptosis in cancer cells; G2/M arrest observedSupports potential as an anticancer agent
Monocrotaline Model Dose-dependent inhibition of right ventricular hypertrophyIndicates cardioprotective effects
Cytotoxicity in MCF-7 Cells Enhanced cytotoxicity with halogenated derivativesSuggests structural modifications can enhance activity

Properties

IUPAC Name

methyl 1-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O4/c1-26-16-6-5-13(10-15(16)20)22-18(24)17-14-9-12(21)4-3-11(14)7-8-23(17)19(25)27-2/h3-6,9-10,17H,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJPYAKISHGQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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